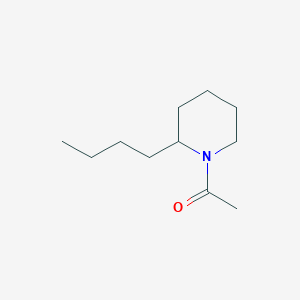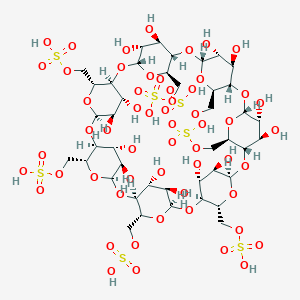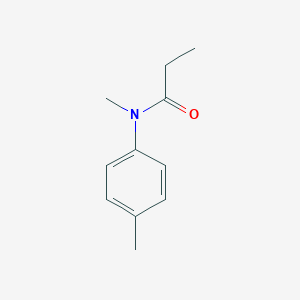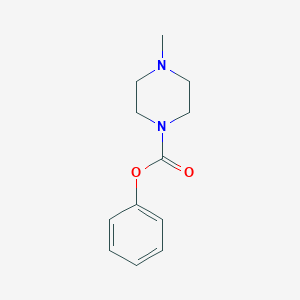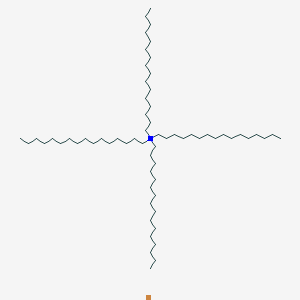![molecular formula C14H11ClINO2 B137453 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid, also known as CIAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of 2-phenylacetic acid and is known to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid can reduce inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to reduce oxidative stress and inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to increase the levels of antioxidants, such as glutathione, in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in lab experiments is its relatively simple synthesis method. In addition, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various disease models. However, one of the limitations of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action and to determine the efficacy of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in various cancer models. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Furthermore, future studies could focus on optimizing the synthesis method to yield higher purity of the compound and increasing its solubility in water for easier administration in vivo.
In conclusion, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is a versatile compound with potential therapeutic applications in various disease models. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to elucidate its mechanism of action and to determine its potential as a treatment for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid involves the reaction of 2-chloro-6-iodoaniline with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. The synthesis method is relatively simple and has been optimized to yield high purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
127792-24-9 |
|---|---|
Produktname |
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid |
Molekularformel |
C14H11ClINO2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChI-Schlüssel |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
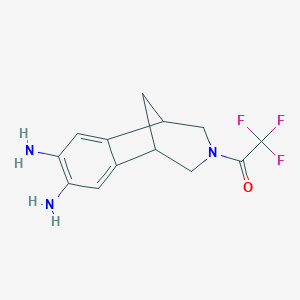

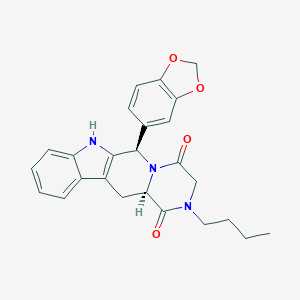
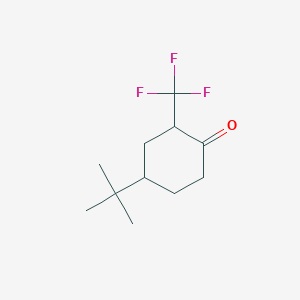
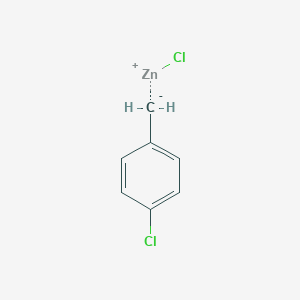
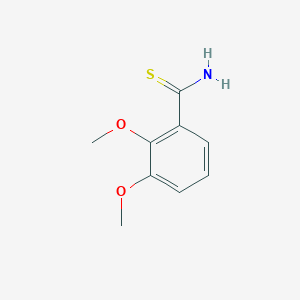
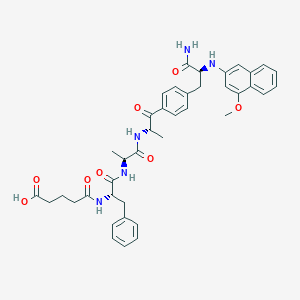
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
